2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
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Overview
Description
2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is a compound that features a cyclobutyl ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclobutyl ring is then introduced through a cyclization reaction, followed by the addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclobutyl ring or the acetic acid moiety.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified cyclobutyl rings.
Scientific Research Applications
2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid involves its ability to act as a protected amino acid derivative. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
2-[trans-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid: A similar compound with a different substitution pattern on the cyclobutyl ring.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Another BOC-protected amino acid derivative used in organic synthesis.
Uniqueness
2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is unique due to its specific substitution pattern and the presence of both a cyclobutyl ring and an acetic acid moiety. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
XEJQQXKDTNNNMU-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CC(=O)O |
Origin of Product |
United States |
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